2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride
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Description
The compound contains several functional groups including a benzo[d][1,3]dioxole, a chlorobenzothiazole, and a dimethylamino group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzo[d][1,3]dioxole could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could make the compound basic, while the chlorobenzothiazole could potentially make the compound more lipophilic .Scientific Research Applications
Generation of Structurally Diverse Libraries
The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, demonstrates the potential for generating structurally diverse libraries through alkylation and ring closure reactions. This approach underlines the versatility of related compounds in synthesizing a wide array of derivatives for various scientific and pharmacological investigations, providing a foundation for the exploration of novel chemical entities (Roman, 2013).
Anticorrosion Applications
Benzothiazole derivatives, including those structurally similar to the compound , have been investigated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. The study demonstrated that these compounds could offer significant protection against corrosion, suggesting potential industrial applications in metal preservation (Hu et al., 2016).
Heterocyclic Synthesis
Thioureido-acetamides serve as precursors for synthesizing various heterocycles through one-pot cascade reactions. These reactions exhibit excellent atom economy and versatility, showcasing the compound's role in facilitating efficient synthetic pathways to access important heterocyclic structures (Schmeyers & Kaupp, 2002).
Anticonvulsant Activities
Studies on the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have highlighted their potential anticonvulsant activities. Such research underscores the therapeutic possibilities of structurally related compounds in developing new anticonvulsant drugs (Nath et al., 2021).
Metabolic Stability Improvements
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored modifications to the benzothiazole ring to enhance metabolic stability. This work is critical in drug development, aiming to optimize pharmacokinetic properties for better therapeutic outcomes (Stec et al., 2011).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S.ClH/c1-24(2)8-3-9-25(21-23-16-6-5-15(22)12-19(16)29-21)20(26)11-14-4-7-17-18(10-14)28-13-27-17;/h4-7,10,12H,3,8-9,11,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRGCCCAYRBEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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